AChE Inhibition: 2,3,6,8-Tetrahydroxy-1-methylxanthone Outperforms Tacrine and All Co-Isolated Natural Products
In a comparative AChE inhibition screen conducted on all 18 compounds isolated from Arthrinium sp. SCSIO 41421, 2,3,6,8-tetrahydroxy-1-methylxanthone (compound 4) exhibited the highest inhibitory rate of 86% at 50 µg/mL, exceeding both the clinical reference inhibitor tacrine (83.7% at 50 µg/mL) and all co-isolated analogs, including the close structural relative 3,6,8-trihydroxy-1-methylxanthone which showed less than 50% inhibition at the same concentration [1]. The compound also achieved the most favorable molecular docking score against AChE (PDB 4EY7) of −9.383 Glide Gscore, forming four hydrogen bonds with active-site residues GLU 202, TYR 133, GLY 120, and ASP 74, and a π-π stacking interaction with TRP 86 [1].
| Evidence Dimension | AChE inhibition rate at 50 µg/mL |
|---|---|
| Target Compound Data | 86.00% |
| Comparator Or Baseline | Tacrine (positive control): 83.7%; Closest co-isolated analog 3 (structure undisclosed in excerpt): 84.22%; 3,6,8-trihydroxy-1-methylxanthone (analog): <50%; All other 14 compounds tested: 58.37%–81.59% |
| Quantified Difference | 2.3 percentage points above tacrine; >36 percentage points above the trihydroxy analog |
| Conditions | AChE spectrophotometric assay; 50 µg/mL compound concentration; PDB 4EY7 for molecular docking |
Why This Matters
This compound provides a non-alkaloid AChE inhibitor scaffold with potency comparable to the clinically used tacrine, making it a superior choice for neuroscience groups seeking to avoid the hepatotoxicity liabilities associated with tacrine while maintaining target engagement.
- [1] She, J., et al. New Carboxamides and a New Polyketide from the Sponge-Derived Fungus Arthrinium sp. SCSIO 41421. Mar. Drugs 2022, 20, 475. View Source
